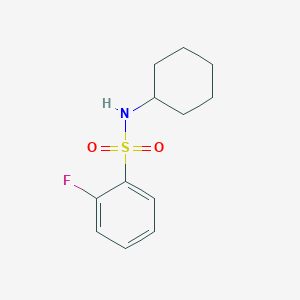

![molecular formula C19H17N3O2 B5506801 N-苄基-3-[(6-甲基-3-吡啶并嘧啶基)氧基]苯甲酰胺](/img/structure/B5506801.png)

N-苄基-3-[(6-甲基-3-吡啶并嘧啶基)氧基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridyl benzamides, including compounds related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, involves the use of aminopyridines and nitroolefins in a rare-earth-metal-catalyzed reaction, providing a broad substrate scope in moderate to excellent yields without the need for additives or external oxidants. Water serves as the carbonyl oxygen atom source in these syntheses, highlighting efficient methods for constructing pyridyl benzamide frameworks (Zhengwang Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been elucidated through crystallography, revealing centrosymmetric hydrogen-bonded dimers facilitated by N-H...O interactions. These structures are stabilized further by π-π interactions and weak C-H...O hydrogen bonding, providing insight into the supramolecular aggregation and interaction patterns that could apply to N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide (K. Kranjc et al., 2012).

Chemical Reactions and Properties

Palladium-mediated C(sp3)-H bond activation has been explored for the functionalization of N-methyl-N-(pyridin-2-yl)benzamide, yielding a variety of N-(CH2-aryl/alkyl)-substituted derivatives. This methodology underscores the potential for diverse chemical reactions involving N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, facilitating the direct arylation/alkylation of the compound and shedding light on its reactivity and functional group tolerance (Shih-Yun Chen et al., 2023).

科学研究应用

口服组蛋白去乙酰化酶抑制剂的发现

周等人(2008 年)的一项研究描述了与 N-苄基-3-[(6-甲基-3-吡啶并嘧啶基)氧基]苯甲酰胺结构相似的化合物的合成和生物学评估,重点介绍了其对组蛋白去乙酰化酶 (HDAC) 的同种型选择性抑制和显着的抗肿瘤活性。该研究强调了该化合物作为抗癌药物的潜力,展示了其通过组蛋白乙酰化和细胞周期阻滞阻断癌细胞增殖和诱导细胞凋亡的有效性 周等人,2008 年。

吡唑并[3,4-d]嘧啶的合成

米田和永松(1975 年)探索了某些尿嘧啶衍生物的热解和光解,导致吡唑并[3,4-d]嘧啶的合成。本研究提供了适用于 N-苄基-3-[(6-甲基-3-吡啶并嘧啶基)氧基]苯甲酰胺的化学转化的见解,展示了类似化合物在生成具有潜在药理应用的新结构方面的多功能性 米田和永松,1975 年。

衍生物的抗增殖活性

伊利奇等人(2011 年)合成了一系列 N-苄基-N-(2((4-胍基苯氧基)甲基)-2,4-二甲基-3,4-二氢-2H-苯并[b][1,4]恶嗪-7-基)-草酸一酰胺的三唑并吡啶并嘧啶衍生物,揭示了它们抑制内皮细胞和肿瘤细胞增殖的能力。本研究强调了 N-苄基-3-[(6-甲基-3-吡啶并嘧啶基)氧基]苯甲酰胺衍生物在癌症治疗中通过调节细胞生长和存活的潜在治疗应用 伊利奇等人,2011 年。

遗传毒性评估

陈等人(2008 年)评估了包括与 N-苄基-3-[(6-甲基-3-吡啶并嘧啶基)氧基]苯甲酰胺结构相关的化合物在内的各种化学物质对人淋巴细胞的遗传毒性作用。本研究强调了评估化合物遗传毒性潜力的重要性,有助于对新候选药物进行安全性分析 陈等人,2008 年。

属性

IUPAC Name |

N-benzyl-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14-10-11-18(22-21-14)24-17-9-5-8-16(12-17)19(23)20-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMAHYIXTXGKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)